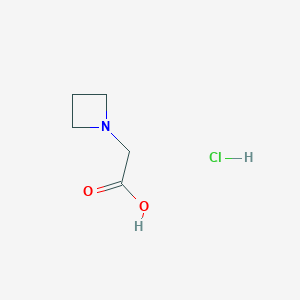

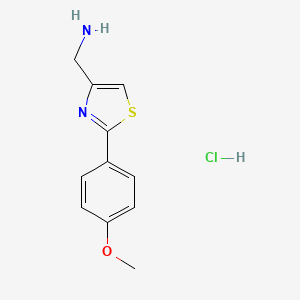

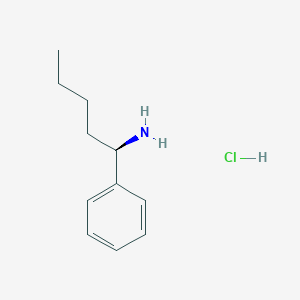

![molecular formula C10H16N2O3 B1491840 2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097997-97-0](/img/structure/B1491840.png)

2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Vue d'ensemble

Description

2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, commonly referred to as 2E5H-THP-1,3-dione, is a heterocyclic compound with a unique structure and a wide range of applications in scientific research. This compound is of particular interest due to its ability to act as a ligand for metal ions, its low toxicity, and its potential for use in drug design. In

Applications De Recherche Scientifique

Photophysical Properties and Applications

Optoelectronic Materials : Symmetrically substituted diketopyrrolopyrrole (DPP) derivatives have been synthesized under mild conditions, demonstrating potential applications in the synthesis of novel organic optoelectronic materials due to their improved water solubility and optical properties under alkaline conditions. These derivatives exhibit gradual red-shifts in maximum absorption and emission bands with increased electron donating strength, indicating their suitability for acid-base indicators and optoelectronic applications (Zhang et al., 2014).

Polymer Solar Cells : The electron-deficient nature and planar structure of diketopyrrolopyrrole (DPP) backbone derivatives, such as in alcohol-soluble n-type conjugated polyelectrolytes, have shown high conductivity and electron mobility, making them excellent materials for electron transport layers in inverted polymer solar cells. These materials facilitate electron extraction and decrease exciton recombination at the active layer/cathode interface, significantly improving power conversion efficiency (Hu et al., 2015).

Synthetic Methodologies and Derivative Studies

Synthetic Techniques : Research has been dedicated to developing methodologies for the synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives, providing a foundation for further exploration of these compounds in various chemical syntheses and potential applications in medicinal chemistry and material science (Mulholland et al., 1972).

Conjugated Polymers : The synthesis and characterization of conjugated polymers containing DPP units have been explored, demonstrating their significant potential in photovoltaic applications due to their strong photoluminescence, high photochemical stability, and suitability for electronic applications. These studies highlight the versatility of DPP derivatives in creating materials with desirable electronic and optical properties (Beyerlein & Tieke, 2000).

Propriétés

IUPAC Name |

5-ethyl-2-(2-hydroxyethyl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-2-12-9(14)7-5-11(3-4-13)6-8(7)10(12)15/h7-8,13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFUISYCFCILPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2CN(CC2C1=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

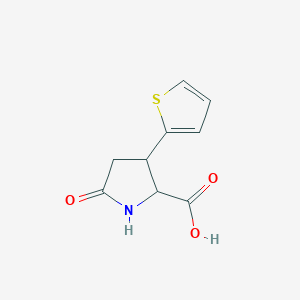

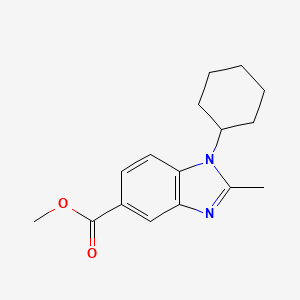

![Di-tert-butyl 4-allyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1491766.png)

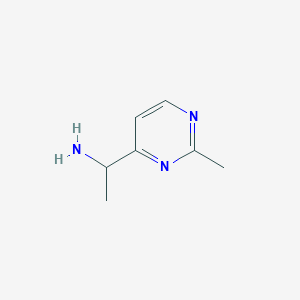

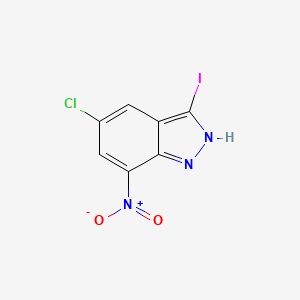

![5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B1491767.png)

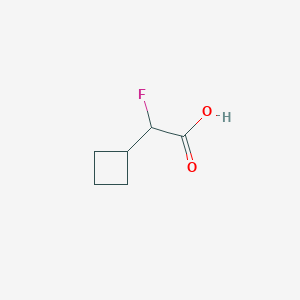

![Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1491777.png)